

# An In-depth Technical Guide to Trimethylpropiophenone Isomers

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## Compound of Interest

Compound Name:	3',2,2- TRIMETHYLPROPIOPHENONE
Cat. No.:	B1316825

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## Introduction

While the specific chemical name **3',2,2-Trimethylpropiophenone** is not commonly found in chemical literature and may be a typographical error, this guide details the synonyms, properties, and reactions of several closely related and significant isomers. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 3'-Methylpropiophenone, 4',2,2-Trimethylpropiophenone, and 2',2,2-Trimethylpropiophenone.

## Data Presentation

The following tables summarize the key identifiers and physicochemical properties of the discussed trimethylpropiophenone isomers.

Table 1: Chemical Identifiers of Propiophenone Isomers

Compound Name	IUPAC Name	CAS Number	Molecular Formula
3'-Methylpropiophenone	1-(3-methylphenyl)propan-1-one[1][2]	51772-30-6[1][2]	C <sub>10</sub> H <sub>12</sub> O[1][2]
4',2,2-Trimethylpropiophenone	2,2-dimethyl-1-(4-methylphenyl)-1-propanone[3]	30314-44-4[3]	C <sub>12</sub> H <sub>16</sub> O
2',2,2-Trimethylpropiophenone	2,2-Dimethyl-1-(2-methylphenyl)propan-1-one[4]	2041-37-4[4][5][6]	C <sub>12</sub> H <sub>16</sub> O[4]
2,4,6-Trimethylpropiophenone	1-(2,4,6-trimethylphenyl)propan-1-one[7]	2040-15-5[7]	C <sub>12</sub> H <sub>16</sub> O[7]

Table 2: Physicochemical Properties of Propiophenone Isomers

Compound Name	Molecular Weight ( g/mol )	Physical Form
3'-Methylpropiophenone	148.20[1][8]	Liquid[9]
4',2,2-Trimethylpropiophenone	176.26	Solid or liquid
2',2,2-Trimethylpropiophenone	176.25[4]	-
2,4,6-Trimethylpropiophenone	176.25[7]	-

## Experimental Protocols

This section provides detailed methodologies for the synthesis of various propiophenone derivatives.

### Synthesis of 3'-Methylpropiophenone via Grignard Reaction[12]

- Grignard Reagent Preparation:

- To a flask containing anhydrous diethyl ether (10 ml), add magnesium turnings (1.00 g; 41.2 mmol) and a few granules of iodine.
- While stirring and heating under a nitrogen atmosphere, slowly add a solution of m-bromotoluene (7.04 g; 41.2 mmol) in anhydrous diethyl ether (20 ml) dropwise.
- Once spontaneous reflux begins, cease heating.
- After the reflux completes, allow the mixture to cool to room temperature.
- Reaction with Nitrile:
- To the prepared Grignard reagent, add a solution of propionitrile (1.89 g; 34.3 mmol) in anhydrous diethyl ether (20 ml) dropwise.
- Allow the spontaneous reflux to complete, and then let the mixture cool to room temperature.
- Work-up and Purification:
- Cool the reaction mixture in an ice bath and sequentially add water and cooled diluted sulfuric acid dropwise.
- Extract the product with diethyl ether (100 ml).
- Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by saturated brine.
- Dry the organic layer over sodium sulfate.
- Evaporate the solvent under reduced pressure.
- Purify the residue using silica gel column chromatography (n-hexane:ethyl acetate = 10:1) to yield the final product.

## Synthesis of 4'-Methylpropiophenone via Friedel-Crafts Acylation[13]

- Reaction Setup:
  - In a suitable reaction vessel, combine toluene and propionyl chloride.
  - Add a Lewis acid catalyst, typically aluminum chloride ( $\text{AlCl}_3$ ).
- Reaction Execution:
  - The reaction proceeds through the formation of an acylium ion from propionyl chloride.
  - This is followed by electrophilic substitution at the para position of toluene.
- Product Isolation:
  - Standard work-up procedures are used to isolate the 4'-Methylpropiophenone.

## Bromination of 3'-Methylpropiophenone[14]

- Reaction Setup:
  - In a 500-mL flask equipped with a magnetic stir bar, dissolve 3'-Methylpropiophenone (3.5 g, 0.024 mol) in methylene chloride (200 mL).
  - Stir the solution under a nitrogen atmosphere.
- Addition of Bromine:
  - Syringe bromine (1.21 mL, 23.6 mmol) into the flask. A small initial amount can be added to initiate the reaction, with the remainder added over 10 minutes once the color dissipates.
  - Use a needle in the septum to allow the escape of hydrogen bromide gas.
- Reaction and Work-up:
  - Stir the solution for 10 hours.
  - Transfer the solution to a separatory funnel and basify with a saturated sodium bicarbonate solution.

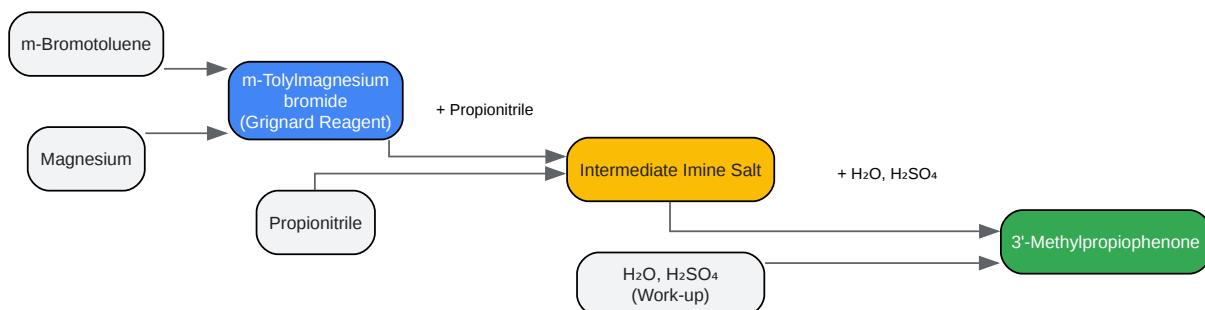
- Filter the mixture and extract the aqueous layer with methylene chloride.
- Dry the organic layer with sodium sulfate and filter.
- Remove the solvent under reduced pressure to obtain the crude product.

• Purification:

- Purify the resulting oil by flash chromatography on silica gel (3:1 hexane-methylene chloride) to yield 2-Bromo-3'-methylpropiophenone.

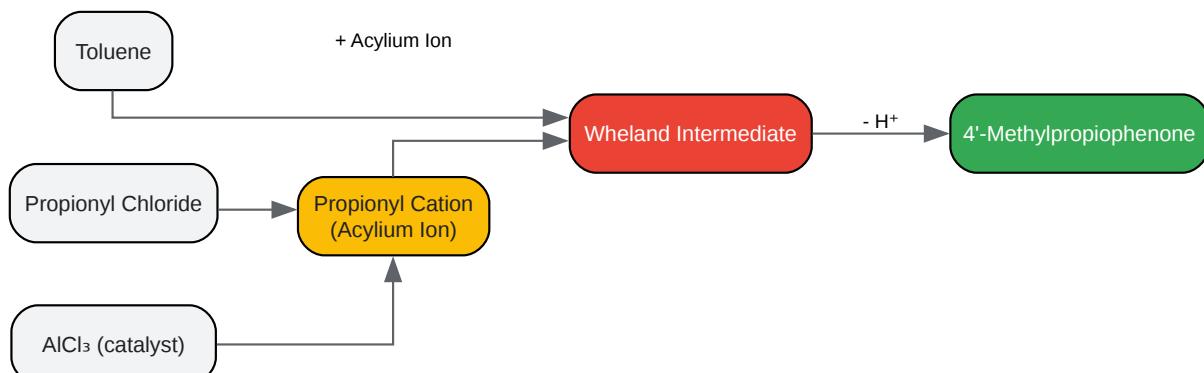
## Signaling Pathways and Logical Relationships

The following diagrams illustrate the chemical synthesis pathways described in the experimental protocols.

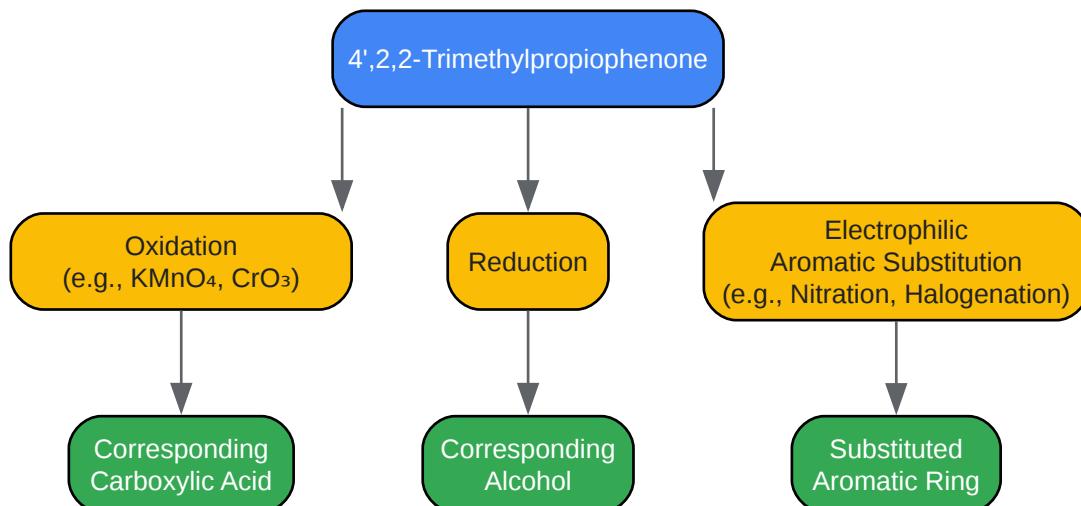


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Synthesis of 3'-Methylpropiophenone via Grignard Reaction.

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Synthesis of 4'-Methylpropiophenone via Friedel-Crafts Acylation.

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General Chemical Reactions of 4',2,2-Trimethylpropiophenone.

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